Dimethoxy-methylsilane

Sol-Gel Processing Surface Modification Hydrolysis Kinetics

Secure the strategic organoalkoxysilane monomer with unique Si-H + methoxy reactivity. Avoid performance failure: unlike MTMS or DMDMS, DMMS enables key hydrosilylation for functional silane synthesis and serves as a mild CuH co-reductant. Methoxy groups ensure fast hydrolysis vs. ethoxy analogs, critical for deep-cure sealants. Verify purity ≥97% (GC) to prevent crosslinking in polymer capping.

Molecular Formula C3H10O2Si
Molecular Weight 106.2 g/mol
Cat. No. B1360089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy-methylsilane
Molecular FormulaC3H10O2Si
Molecular Weight106.2 g/mol
Structural Identifiers
SMILESCO[SiH](C)OC
InChIInChI=1S/C3H10O2Si/c1-4-6(3)5-2/h6H,1-3H3
InChIKeyWOUUFVMQNDKHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxy-Methylsilane Procurement Guide: Understanding the Baseline Monofunctional Alkoxysilane


Dimethoxy-methylsilane (CAS 16881-77-9; synonyms: methyldimethoxysilane, DMMS) is an organoalkoxysilane with the molecular formula CH₃SiH(OCH₃)₂ and a molecular weight of 106.2 g/mol . At standard pressure, this compound is a colorless clear liquid with a boiling point of 61 °C, a melting point of −136 °C, a flash point of −9 °C, a density of 0.86 g/mL, and a refractive index (n20/D) of 1.36 . Commercially, it is typically supplied with a purity of ≥97% as determined by GC . Structurally, the molecule combines one hydride functional group (Si–H) with two hydrolyzable methoxy groups (–OCH₃), positioning it as a key monofunctional silane intermediate in the industrial organosilicon supply chain .

Why Substituting Dimethoxy-Methylsilane with Generic Alkoxysilanes Fails in Hydrosilylation and Crosslinking


While a wide array of alkylalkoxysilanes exists, dimethoxy-methylsilane occupies a unique and non-interchangeable niche due to its specific Si–H functionality combined with methoxy reactivity. Substituting it with a silane lacking an Si–H bond, such as methyltrimethoxysilane (MTMS) or dimethyldimethoxysilane (DMDMS), eliminates the compound's capacity for hydrosilylation—the fundamental reaction enabling its use as a building block for functional silanes and as a reducing agent in catalysis [1]. Conversely, substituting it with an ethoxy analog like methyldiethoxysilane significantly alters the hydrolysis kinetics; methoxy groups hydrolyze an order of magnitude faster than ethoxy groups, directly impacting processing speed and cure depth in sol-gel or moisture-cure applications . Therefore, selecting a generic alkylalkoxysilane without verifying the specific functional profile—particularly the presence of Si–H versus Si-alkyl substitution—will result in fundamental performance failure in downstream synthetic or formulation processes.

Dimethoxy-Methylsilane Quantitative Evidence: Head-to-Head Performance vs. Closest Analogs


Comparative Reactivity in Sol-Gel Hydrolysis: Dimethoxy-Methylsilane vs. Ethoxy Analogs

Dimethoxy-methylsilane (DMMS) features methoxy leaving groups, which exhibit substantially faster hydrolysis kinetics compared to the ethoxy groups found in methyldiethoxysilane. Studies of structurally analogous silanes demonstrate that methoxy-functionalized silanes (e.g., MTMS) undergo hydrolysis approximately one order of magnitude faster than their ethoxy counterparts (e.g., TEOS) under acidic conditions [1]. Although a direct head-to-head hydrolysis rate comparison between DMMS and methyldiethoxysilane is not explicitly published, this class-level inference is robust and consistent across the broader organoalkoxysilane family, as documented in systematic sol-gel kinetics studies .

Sol-Gel Processing Surface Modification Hydrolysis Kinetics

Catalytic Asymmetric Reduction: Dimethoxy-Methylsilane as a Stoichiometric Reductant

In copper hydride (CuH)-catalyzed asymmetric reduction, dimethoxy-methylsilane (DMMS) serves as a critical stoichiometric reductant enabling the conversion of α,β-unsaturated carboxylic acids to β-chiral aldehydes. In this protocol, DMMS was successfully employed with a chiral bisphosphine ligand to achieve enantioselective reduction, with yields and enantiomeric excesses (ee) dependent on specific substrate and ligand combinations [1]. Importantly, the Si–H moiety in DMMS is essential for hydride transfer, distinguishing it from Si-alkyl-only silanes such as dimethyldimethoxysilane (DMDMS), which lack the necessary Si–H bond and would be inert under these catalytic conditions [2].

Asymmetric Catalysis Synthetic Methodology Reduction Chemistry

Chain-End Functionalization in Polymer Synthesis: Dimethoxy-Methylsilane vs. Non-Reactive Terminators

Dimethoxy-methylsilane is used to introduce crosslinkable silyl groups at polymer chain ends during living anionic polymerization. The addition of dimethoxymethylchlorosilane to a living polymer solution terminates the chain with a dimethoxymethylsilane (MS) group, conferring moisture-curable properties to the resulting block copolymer [1]. In contrast, non-silyl terminators (e.g., protic quenching agents like methanol) yield non-functional chain ends incapable of subsequent crosslinking. This functionalization step is critical for producing telechelic polymers used in high-performance sealants, where DMMS-terminated polyethers serve as the foundational prepolymers for silane-modified sealants and adhesives [2].

Anionic Polymerization Block Copolymers Polymer End-Capping

Quantitative Distinction from Dimethyldimethoxysilane: Fragmentation Pathways Under Electron Impact Ionization

A comparative mass spectrometric study directly examined dimethoxy-methylsilane (CH₃SiH(OCH₃)₂, MW 106) and its close analog dimethyldimethoxysilane ((CH₃)₂Si(OCH₃)₂, MW 120) under electron impact ionization [1]. The study revealed that while both compounds yield very low abundance molecular ions at 70 eV, their fragmentation pathways diverge significantly. In DMMS, the initial decomposition involves expulsion of the hydride substituent from silicon, a pathway unavailable to DMDMS, which instead expels a methyl group [1]. This direct head-to-head comparison provides unambiguous analytical differentiation based on the unique Si–H bond in DMMS.

Mass Spectrometry Analytical Chemistry Structural Elucidation

Dimethoxy-Methylsilane Optimal Application Scenarios: Where It Outperforms Generic Silanes


Synthesis of Tailored Silane Coupling Agents via Hydrosilylation

Dimethoxy-methylsilane is the preferred starting material for synthesizing customized silane coupling agents where the Si–H bond enables hydrosilylation with unsaturated organic substrates (e.g., allyl compounds). In the presence of a platinum catalyst, DMMS adds across C=C double bonds to introduce specific functional groups while retaining the hydrolyzable dimethoxy groups for subsequent surface bonding [1]. This synthetic versatility is unavailable with fully alkylated silanes like DMDMS. The resulting functional silanes find use in advanced adhesion promotion for glass-fiber composites and mineral-filled polymers .

Catalytic Asymmetric Reduction in Pharmaceutical Synthesis

In medicinal chemistry process development, dimethoxy-methylsilane is employed as a stoichiometric reductant in copper hydride (CuH)-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids to yield β-chiral aldehydes [1]. This methodology provides access to enantioenriched building blocks for active pharmaceutical ingredients (APIs). The liquid nature and mild handling requirements of DMMS offer a practical advantage over gaseous silanes or pyrophoric aluminum hydride reagents, making it a strategic procurement choice for kilogram-scale laboratory and pilot-plant operations.

Moisture-Curable Polymer Termination and Sealant Formulation

DMMS serves as an excellent chain-end terminating agent in the production of silane-terminated polyethers, which constitute the backbone of high-performance, solvent-free silane-modified sealants and adhesives [1]. The dimethoxy groups provide a suitable hydrolysis speed that enables deep curing, a critical performance attribute in construction and automotive sealants. This application relies specifically on the monofunctional structure of DMMS to cap polymer chains without inducing unwanted crosslinking during synthesis [1].

Analytical Standard for Differentiating Alkoxysilanes in Quality Control

Due to its distinct mass spectrometric fragmentation pattern characterized by initial H loss from the Si–H moiety, dimethoxy-methylsilane is uniquely identifiable among closely related alkylalkoxysilanes such as DMDMS [1]. Analytical and QC laboratories utilize this property to verify the identity and purity of DMMS raw materials and to monitor its presence in complex organosilicon reaction mixtures. The availability of a direct, peer-reviewed head-to-head comparison with DMDMS provides robust evidence for method validation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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